![molecular formula C7H8Cl3NO6 B14668091 N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid CAS No. 37888-41-8](/img/structure/B14668091.png)
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is a chemical compound that features a trichloroethoxycarbonyl group attached to the amino acid L-aspartic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid typically involves the reaction of L-aspartic acid with 2,2,2-trichloroethyl chloroformate. The reaction is usually carried out in the presence of a base such as pyridine or aqueous sodium hydroxide at ambient temperature . The trichloroethyl chloroformate acts as a protecting group for the amine functionality of the aspartic acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid can undergo various chemical reactions, including:
Nucleophilic substitution: The trichloroethoxycarbonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the trichloroethoxycarbonyl group, yielding L-aspartic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Pyridine, sodium hydroxide
Acids: Acetic acid for deprotection reactions
Reducing agents: Zinc in the presence of acetic acid for removal of the trichloroethoxycarbonyl group
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis would yield L-aspartic acid, while nucleophilic substitution could result in various derivatives depending on the nucleophile used.
科学的研究の応用
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid has several scientific research applications:
Organic Synthesis: Used as a protecting group for amines, facilitating the synthesis of complex molecules.
Medicinal Chemistry:
Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid primarily involves its role as a protecting group. The trichloroethoxycarbonyl group protects the amine functionality of L-aspartic acid, preventing unwanted reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
類似化合物との比較
Similar Compounds
N-[(2,2,2-Trichloroethoxy)carbonyl]glycine: Similar structure but with glycine instead of L-aspartic acid.
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-isoleucine: Another amino acid derivative with the same protecting group.
Uniqueness
N-[(2,2,2-Trichloroethoxy)carbonyl]-L-aspartic acid is unique due to the presence of the trichloroethoxycarbonyl group attached to L-aspartic acid. This combination provides specific chemical properties and reactivity that can be exploited in various applications, particularly in organic synthesis and medicinal chemistry.
特性
CAS番号 |
37888-41-8 |
|---|---|
分子式 |
C7H8Cl3NO6 |
分子量 |
308.5 g/mol |
IUPAC名 |
(2S)-2-(2,2,2-trichloroethoxycarbonylamino)butanedioic acid |
InChI |
InChI=1S/C7H8Cl3NO6/c8-7(9,10)2-17-6(16)11-3(5(14)15)1-4(12)13/h3H,1-2H2,(H,11,16)(H,12,13)(H,14,15)/t3-/m0/s1 |
InChIキー |
UNABRSKVFPVVGG-VKHMYHEASA-N |
異性体SMILES |
C([C@@H](C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
正規SMILES |
C(C(C(=O)O)NC(=O)OCC(Cl)(Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




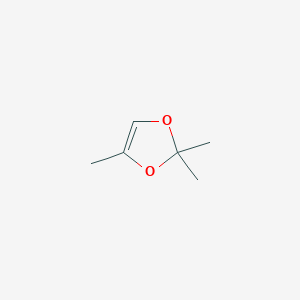
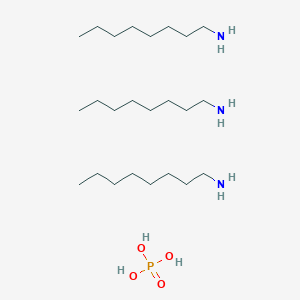


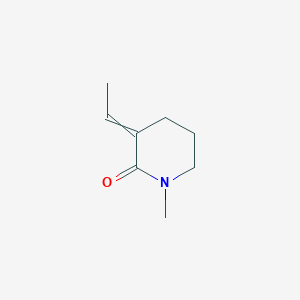

![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
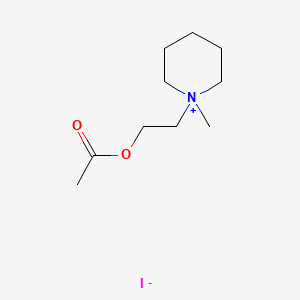

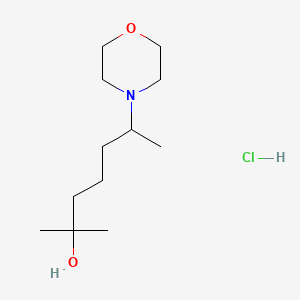
![7-Methyl-4,5-dihydrobenzo[h]indeno[1,7-bc]acridine](/img/structure/B14668082.png)

